molecular formula C21H22N2O4 B11198439 3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide

3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide

Cat. No.: B11198439
M. Wt: 366.4 g/mol
InChI Key: ODUGFQDWCIRVMO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with three methoxy groups and a quinoline moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 2-methylquinoline-4-methanamine under controlled conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide stands out due to its unique quinoline moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile research tool and therapeutic agent .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C21H22N2O4/c1-13-9-15(16-7-5-6-8-17(16)23-13)12-22-21(24)14-10-18(25-2)20(27-4)19(11-14)26-3/h5-11H,12H2,1-4H3,(H,22,24)

InChI Key

ODUGFQDWCIRVMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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